molecular formula C15H16FNO4S B12622503 N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide CAS No. 919486-90-1

N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide

Cat. No.: B12622503
CAS No.: 919486-90-1
M. Wt: 325.4 g/mol
InChI Key: XZHZCCCJTCMPOX-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with fluoro and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxyaniline and 4-hydroxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-fluoro-4-hydroxyaniline is reacted with 4-hydroxybenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluoro group or to convert the sulfonamide group to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or de-fluorinated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Fluoro-4-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

    (3-Fluoro-4-hydroxyphenyl)methylurea: Contains a methylurea group instead of a sulfonamide group.

Uniqueness

N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide is unique due to the presence of both fluoro and hydroxy groups on the benzene ring, as well as the sulfonamide group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

CAS No.

919486-90-1

Molecular Formula

C15H16FNO4S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3-fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzenesulfonamide

InChI

InChI=1S/C15H16FNO4S/c1-2-9-17(11-3-8-15(19)14(16)10-11)22(20,21)13-6-4-12(18)5-7-13/h3-8,10,18-19H,2,9H2,1H3

InChI Key

XZHZCCCJTCMPOX-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC(=C(C=C1)O)F)S(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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